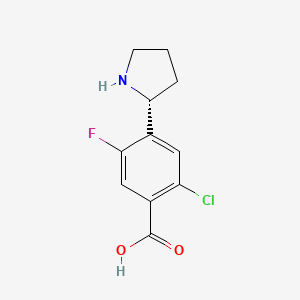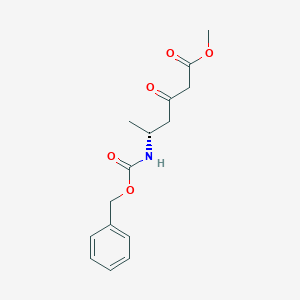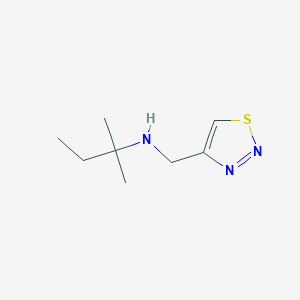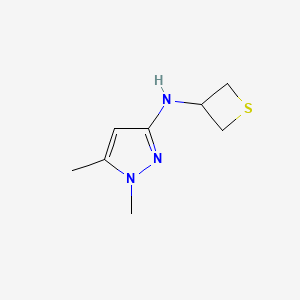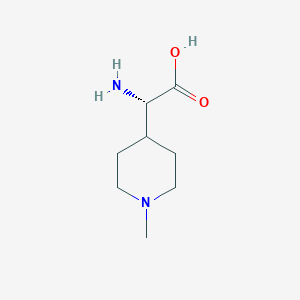
6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde is an organic compound that features a bromine atom, a fluorobenzyl group, and a methoxy group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the etherification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzoic acid.
Reduction: 6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-((2-chlorobenzyl)oxy)-3-methoxybenzaldehyde
- 6-Bromo-2-((2-methylbenzyl)oxy)-3-methoxybenzaldehyde
- 6-Bromo-2-((2-ethylbenzyl)oxy)-3-methoxybenzaldehyde
Uniqueness
6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties compared to its analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C15H12BrFO3 |
|---|---|
Poids moléculaire |
339.16 g/mol |
Nom IUPAC |
6-bromo-2-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-7-6-12(16)11(8-18)15(14)20-9-10-4-2-3-5-13(10)17/h2-8H,9H2,1H3 |
Clé InChI |
CDYRMNFLVVFBDX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)Br)C=O)OCC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12991743.png)
![N-Benzyl-5,7-dichloro-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12991744.png)

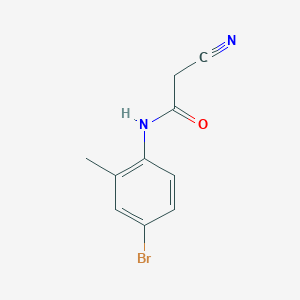
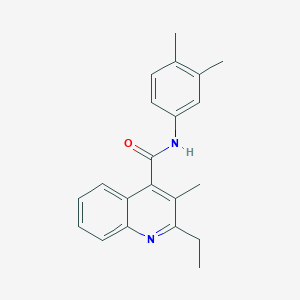
![N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide](/img/structure/B12991780.png)

